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Introduction
The development of effective and safe vaccines is a cornerstone of global health. While

traditional vaccines often utilized live-attenuated or whole-inactivated pathogens, modern

vaccine design has shifted towards subunit vaccines, which consist of purified antigens.[1]

These subunit vaccines offer improved safety profiles but are often less immunogenic.[1] To

elicit a robust and durable immune response, these vaccines require the inclusion of adjuvants.

[2] Lipid-based adjuvants have emerged as a highly versatile and potent class of immune-

stimulators, playing a crucial role in many licensed vaccines, including those for influenza,

shingles, and COVID-19.[1][3]

This document provides detailed application notes on the types, mechanisms of action, and

formulation strategies for lipid-based vaccine adjuvants. Furthermore, it offers comprehensive,

step-by-step protocols for their formulation, characterization, and immunological evaluation.

Application Notes
Types of Lipid-Based Vaccine Adjuvants
Lipid-based adjuvants are a diverse group of compounds that can be broadly categorized into

delivery systems and immunostimulators.[4] Their particulate nature facilitates uptake by

antigen-presenting cells (APCs), which is a critical first step in initiating an adaptive immune

response.[5]
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Liposomes: These are spherical vesicles composed of one or more phospholipid bilayers.[4]

Their versatility allows for the encapsulation of hydrophilic antigens in the aqueous core and

the incorporation of lipophilic antigens and immunostimulators within the lipid bilayer.[4][6]

Cationic liposomes, for instance, show enhanced interaction with negatively charged APCs.

[7]

Lipid Nanoparticles (LNPs): LNPs are at the forefront of nucleic acid vaccine delivery, as

exemplified by the COVID-19 mRNA vaccines.[1][8] A typical LNP formulation includes an

ionizable lipid, a phospholipid, cholesterol, and a PEGylated lipid.[9] The ionizable lipid is

crucial for encapsulating nucleic acids and facilitating their release into the cytoplasm.[4]

LNPs can also be used to deliver protein and peptide antigens.[10]

Emulsions: Oil-in-water emulsions, such as MF59® and AS03, are potent adjuvants used in

licensed influenza vaccines.[11][12] They are typically composed of squalene oil stabilized

by surfactants.[13] These adjuvants work by creating a local immunostimulatory environment

at the injection site, recruiting and activating immune cells.[11][14]

Adjuvant Systems (e.g., AS01): Some of the most effective adjuvants are combination

formulations. AS01, used in the shingles and malaria vaccines, is a liposome-based system

containing two immunostimulants: Monophosphoryl lipid A (MPL), a TLR4 agonist, and QS-

21, a saponin.[13] This combination synergistically enhances both antibody and T-cell

mediated immunity.[13]

Mechanisms of Action
Lipid-based adjuvants enhance the immune response through several interconnected

mechanisms:

Depot Effect: Many adjuvants, including emulsions and alum (as a comparator), can form a

depot at the injection site, leading to the slow release of the antigen.[15][16] This prolonged

exposure increases the opportunity for immune cells to encounter the antigen.[15]

Enhanced Antigen Uptake and Presentation: The particulate nature of lipid-based adjuvants

promotes their uptake by APCs, such as dendritic cells (DCs) and macrophages.[5] This

facilitates the processing and presentation of the antigen on Major Histocompatibility

Complex (MHC) molecules to T cells.[5]
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Innate Immune Activation: Many lipid components can directly activate the innate immune

system. For example, MPL in AS01 activates Toll-like receptor 4 (TLR4).[17] This activation

triggers intracellular signaling cascades leading to the production of pro-inflammatory

cytokines and chemokines.[18] Some adjuvants, like alum, can activate the NLRP3

inflammasome, leading to the release of IL-1β and IL-18.[19]

Immune Cell Recruitment and Activation: The release of cytokines and chemokines at the

injection site, induced by adjuvants like MF59, creates an "immunocompetent" environment.

[14] This recruits a large number of innate immune cells, which are essential for initiating and

shaping the adaptive immune response.[14][20]

T-Cell and B-Cell Differentiation: By promoting DC maturation and cytokine production, lipid-

based adjuvants can steer the T-cell response (e.g., towards a Th1 or Th2 profile) and

enhance the differentiation of B cells into antibody-secreting plasma cells and memory B

cells.[14][21] Adjuvants like MF59 and LNPs have been shown to induce robust T follicular

helper (Tfh) cell responses, which are critical for germinal center formation and the

generation of high-affinity antibodies.[14][21]

Formulation and Characterization
The efficacy of a lipid-based adjuvant is highly dependent on its physicochemical properties.[5]

Key Formulation Components:

Lipids: Phospholipids (e.g., DOPC, DSPC), sterols (e.g., cholesterol for membrane

stability), and charged lipids (e.g., DOTAP for cationic formulations) are common.[3][7]

Ionizable lipids are a key component of LNPs for nucleic acid delivery.[4]

Immunostimulators: Molecules like MPL (a detoxified derivative of lipopolysaccharide) can

be incorporated into the lipid bilayer.[4][17]

Solvents: Organic solvents like chloroform and ethanol are used to dissolve lipids during

formulation.[12][22]

Aqueous Phase: Buffers such as phosphate-buffered saline (PBS) are used for hydration.

[23]
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Critical Physicochemical Properties:

Particle Size: The size of the adjuvant particle influences the mechanism of uptake by

APCs.[5] Nanoparticles under 200nm can drain to the lymph nodes, while larger particles

are more likely to be taken up by APCs at the injection site.[7]

Surface Charge (Zeta Potential): A positive surface charge can enhance the interaction

with negatively charged cell membranes, potentially leading to increased cellular uptake.

[5]

Lamellarity and Fluidity: These properties of the lipid bilayer can affect antigen

presentation and the stability of the formulation.[5]

Data Presentation
Table 1: Physicochemical Properties of Selected Lipid-
Based Adjuvants
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Adjuvant
Type

Example
Formulati
on

Key
Compone
nts

Particle
Size (nm)

Polydispe
rsity
Index
(PDI)

Zeta
Potential
(mV)

Referenc
e

Emulsion MF59

Squalene,

Tween 80,

Span 85

~160 < 0.2
Slightly

Negative
[13]

Adjuvant

System
AS01B

DOPC,

Cholesterol

, MPL, QS-

21

~100-120
Not

Reported

Not

Reported
[8][23]

LNP

(mRNA)

BNT162b2

(Pfizer)

Ionizable

lipid,

DSPC,

Cholesterol

, PEG-lipid

~80-100 < 0.1
Near-

neutral
[24]

LNP

(mRNA)

mRNA-

1273

(Moderna)

Ionizable

lipid,

DSPC,

Cholesterol

, PEG-lipid

~100-120 < 0.1
Near-

neutral
[24]

Cationic

Liposome

DOTAP/Ch

olesterol

DOTAP,

Cholesterol
60-70 < 0.3 > +30 [7]

Table 2: Immunological Outcomes of Adjuvanted
Vaccines (Preclinical/Clinical Data)
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Adjuvant Antigen Model
Key
Immunologi
cal Readout

Fold
Increase vs.
Unadjuvant
ed

Reference

MF59
H5N1

Influenza
Human

Hemagglutina

tion Inhibition

(HAI) Titers

2 to 5-fold

(vs. Alum)
[10][13]

MF59
Trivalent

Influenza
Mice

Total IgG

Titers

Significantly

Enhanced
[20]

AS01B
Hepatitis B

(HBsAg)
Human

Anti-HBsAg

IgG Titers

>10-fold (vs.

Alum)
[5]

AS01B
Malaria

(RTS,S)
Human

Anti-CSP IgG

Titers

Higher than

AS02
[11]

LNP
SARS-CoV-2

mRNA
Human

Neutralizing

Antibody

Titers

N/A (platform

is LNP-

based)

[1]

AddaVax™

(MF59-like)

Inactivated

Yellow Fever
Mice Survival Rate

100% vs 0%

(Antigen

alone)

[25]

Experimental Protocols
Protocol 1: Liposome Formulation via Thin-Film
Hydration
This protocol describes the preparation of liposomes using the widely adopted thin-film

hydration method, followed by extrusion for size homogenization.

Materials:

Lipids (e.g., DOPC, Cholesterol, DOTAP)

Organic solvent (e.g., Chloroform or a Chloroform:Methanol mixture)[26]
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Round-bottom flask

Rotary evaporator

Hydration buffer (e.g., sterile PBS, pH 7.4)

Extruder device

Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

Lipid Dissolution: Dissolve the desired lipids in the organic solvent in a round-bottom flask.

For example, a 7:3 molar ratio of a structural lipid (like DOTAP) to cholesterol can be used.

[7]

Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum

at a temperature above the lipid's phase transition temperature (Tc) to form a thin, uniform

lipid film on the inner wall of the flask.[12][22]

Drying: Further dry the film under vacuum for at least 1-2 hours (or overnight) to remove any

residual organic solvent.[22]

Hydration: Add the aqueous hydration buffer to the flask. If encapsulating a hydrophilic

antigen, it should be dissolved in this buffer.[12] Agitate the flask vigorously (e.g., by

vortexing or stirring) at a temperature above the Tc to allow the lipid film to peel off and form

multilamellar vesicles (MLVs).[7]

Size Reduction (Extrusion): To obtain a homogenous population of unilamellar vesicles of a

defined size, subject the MLV suspension to extrusion.[7] a. Assemble the extruder with the

desired polycarbonate membrane (e.g., 100 nm). b. Load the liposome suspension into one

of the syringes. c. Pass the suspension back and forth through the membrane for an odd

number of passes (e.g., 11-21 times). This process reduces the size and lamellarity of the

vesicles.

Sterilization: Sterilize the final liposome formulation by filtering through a 0.22 µm filter.
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Storage: Store the liposome suspension at 4°C.

Protocol 2: Characterization of Particle Size and Zeta
Potential
Instrumentation:

Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) capable

instrument.

Procedure for Particle Size (DLS):

Sample Preparation: Dilute a small aliquot of the lipid adjuvant formulation in an appropriate

buffer (e.g., the formulation buffer or PBS) to a suitable concentration to avoid multiple

scattering effects. The solution should be clear, not cloudy.[27]

Instrument Setup: Set the instrument parameters, including temperature (e.g., 25°C),

dispersant viscosity, and refractive index.

Measurement: Transfer the diluted sample to a clean cuvette and place it in the instrument.

[28] Allow the sample to equilibrate to the set temperature.

Data Acquisition: Perform the measurement, typically in triplicate. The instrument measures

the fluctuations in scattered light intensity due to the Brownian motion of the particles.

Analysis: The software calculates the hydrodynamic diameter (Z-average) and the

Polydispersity Index (PDI) from the correlation function. A PDI below 0.3 is generally

considered acceptable for pharmaceutical formulations.[12]

Procedure for Zeta Potential (ELS):

Sample Preparation: Dilute the sample in an appropriate low-ionic-strength buffer. High salt

concentrations can screen the surface charge.

Instrument Setup: Use a specific folded capillary cell for zeta potential measurement.
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Measurement: Apply an electric field across the sample. The instrument measures the

velocity of the particles (electrophoretic mobility) using laser Doppler velocimetry.[29]

Analysis: The software calculates the zeta potential from the electrophoretic mobility using

the Henry equation. The result provides an indication of the formulation's surface charge and

physical stability.[29]

Protocol 3: In Vivo Immunization of Mice
This protocol outlines a general procedure for immunizing mice to evaluate the efficacy of a

vaccine adjuvant.

Materials:

Mice (e.g., BALB/c or C57BL/6 strain, 6-8 weeks old)

Antigen solution in sterile PBS

Adjuvant formulation

Syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)

Anesthetic (if required by institutional guidelines)

Procedure:

Vaccine Preparation: On the day of immunization, prepare the vaccine formulation by mixing

the antigen solution with the adjuvant. For emulsions, this involves vortexing to create a

stable emulsion.[1] The final injection volume per mouse is typically 50-100 µL.

Animal Handling: Acclimate mice for at least one week before the experiment.[18] Handle

mice according to approved institutional animal care and use committee (IACUC) protocols.

Immunization (Day 0): a. Restrain the mouse securely. b. Administer the vaccine via the

desired route. Common routes for adjuvant testing are subcutaneous (s.c.) at the base of the

tail or in the scruff of the neck, or intramuscular (i.m.) in the quadriceps or tibialis anterior

muscle.[30] c. For s.c. injections, lift the skin to form a tent and insert the needle into the

subcutaneous space. Inject the formulation slowly.[18]
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Booster Immunization: Administer one or two booster injections at intervals of 2-3 weeks

(e.g., Day 14, Day 28) using the same procedure. Often, the primary immunization uses a

stronger adjuvant (like Complete Freund's Adjuvant in traditional protocols, though lipid

adjuvants are tested as alternatives), while boosters use a milder form (like Incomplete

Freund's Adjuvant or the same lipid adjuvant).[18]

Sample Collection: Collect blood samples (e.g., via tail bleed or terminal cardiac puncture) at

specified time points (e.g., 1-2 weeks after the final boost) to analyze the immune response.

[18] Spleens or lymph nodes can also be harvested for cellular analysis.[25]

Protocol 4: Measurement of Antigen-Specific Antibody
Titer by ELISA
This protocol describes a standard indirect ELISA to quantify antigen-specific antibody levels in

serum.

Materials:

High-binding 96-well ELISA plates

Antigen

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

Washing buffer (e.g., PBS with 0.05% Tween 20, PBS-T)

Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS-T)

Serum samples from immunized mice

Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

Substrate (e.g., TMB)

Stop solution (e.g., 2 M H₂SO₄)

Microplate reader
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Procedure:

Antigen Coating: Dilute the antigen in coating buffer (e.g., 1-10 µg/mL). Add 100 µL to each

well of the ELISA plate. Incubate overnight at 4°C or for 2 hours at 37°C.[31]

Washing: Discard the coating solution and wash the plate 3 times with washing buffer.

Blocking: Add 200 µL of blocking buffer to each well to prevent non-specific binding. Incubate

for 1-2 hours at room temperature.[32]

Sample Incubation: Wash the plate 3 times. Prepare serial dilutions of the serum samples in

blocking buffer. Add 100 µL of each dilution to the wells. Include a negative control (serum

from a non-immunized mouse). Incubate for 2 hours at room temperature.[31]

Secondary Antibody Incubation: Wash the plate 3 times. Add 100 µL of the diluted enzyme-

conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

Detection: Wash the plate 5 times. Add 100 µL of TMB substrate to each well and incubate in

the dark until a blue color develops (typically 15-30 minutes).[33]

Stopping Reaction: Add 100 µL of stop solution to each well. The color will change from blue

to yellow.

Read Plate: Measure the absorbance (Optical Density, OD) at 450 nm using a microplate

reader.

Analysis: The antibody titer is typically defined as the reciprocal of the highest serum dilution

that gives an OD value significantly above the background (e.g., 2-3 times the OD of the

negative control).

Protocol 5: Measurement of T-Cell Response by ELISpot
The ELISpot assay quantifies the number of cytokine-secreting cells at a single-cell level,

providing a measure of the antigen-specific T-cell response.

Materials:

PVDF-membrane 96-well ELISpot plates
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Anti-cytokine capture antibody (e.g., anti-IFN-γ)

Spleens or PBMCs from immunized mice

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

Antigen or specific peptide epitopes for stimulation

Biotinylated anti-cytokine detection antibody

Streptavidin-enzyme conjugate (e.g., Streptavidin-ALP or -HRP)

Substrate (e.g., BCIP/NBT for ALP or AEC for HRP)

ELISpot plate reader

Procedure:

Plate Coating: Pre-wet the PVDF membrane with 35% ethanol, then wash with sterile PBS.

Coat the wells with the capture antibody diluted in sterile PBS. Incubate overnight at 4°C.

Cell Preparation: Prepare a single-cell suspension from the spleens or PBMCs of immunized

mice. Lyse red blood cells if necessary. Count viable cells.

Blocking and Cell Plating: Wash the plate to remove excess capture antibody and block with

cell culture medium for 1-2 hours at 37°C. Discard the blocking medium and add the cells to

the wells at a predetermined density (e.g., 2-5 x 10⁵ cells/well).[9]

Stimulation: Add the specific antigen or peptide pool to the appropriate wells. Include a

positive control (e.g., a mitogen like Con A or PHA) and a negative control (medium only).

Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.[9]

Detection: a. Lyse the cells and wash the plate with washing buffer (PBS-T). b. Add the

biotinylated detection antibody. Incubate for 2 hours at room temperature. c. Wash the plate

and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.

Spot Development: Wash the plate thoroughly and add the substrate. Monitor for the

development of spots. Stop the reaction by washing with distilled water.
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Analysis: Allow the plate to dry completely. Count the number of spots in each well using an

automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million

cells.[34]
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Caption: TLR4 signaling pathway activated by an MPL-containing lipid-based adjuvant in an

APC.
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Caption: Experimental workflow for the development and evaluation of a lipid-based vaccine

adjuvant.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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